Stearoyl Serotonin Confers Target Selectivity: >65-Fold Difference in FAAH IC50 vs. Arachidonoyl Serotonin
Stearoyl serotonin (18:0) demonstrates a complete functional selectivity for TRPV1 over FAAH, contrasting starkly with the dual-target inhibition profile of arachidonoyl serotonin (20:4). In a head-to-head study by Ortar et al., stearoyl serotonin inhibited capsaicin-induced TRPV1 activation with an IC50 of 0.76 µM but failed to block FAAH-mediated hydrolysis of anandamide at concentrations up to 50 µM, yielding an IC50 > 50 µM [1]. In the same study, arachidonoyl serotonin inhibited both targets with IC50 values of 0.27 µM (TRPV1) and 8 µM (FAAH) [1]. The FAAH inhibitory activity of stearoyl serotonin is more than 6-fold weaker than that of arachidonoyl serotonin, and >65-fold weaker than its own TRPV1 IC50, confirming a loss of FAAH activity and a gain in target specificity.
| Evidence Dimension | FAAH Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | > 50 µM |
| Comparator Or Baseline | Arachidonoyl Serotonin: 8 µM |
| Quantified Difference | > 6.25-fold weaker (stearoyl serotonin) |
| Conditions | Enzymatic hydrolysis of [14C]anandamide using membranes from rat brain (Ortar et al., 2007) |
Why This Matters
This selectivity allows researchers to inhibit TRPV1-dependent nociceptive and inflammatory signaling without confounding the experiment by simultaneously elevating endocannabinoid levels through FAAH inhibition, a critical requirement for pathway-specific dissection.
- [1] Ortar G, Cascio MG, De Petrocellis L, Morera E, Rossi F, Schiano Moriello A, Nalli M, Di Marzo V. New N-arachidonoylserotonin analogues with potential 'dual' mechanism of action against pain. J Med Chem. 2007 Dec 27;50(26):6554-69. doi: 10.1021/jm070678q. PMID: 18027904. View Source
